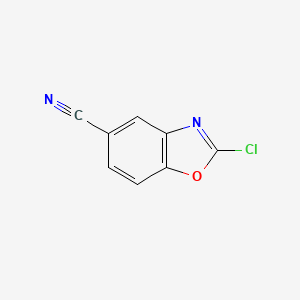

2-Chloro-1,3-benzoxazole-5-carbonitrile

Übersicht

Beschreibung

2-Chloro-1,3-benzoxazole-5-carbonitrile is a heterocyclic aromatic compound that contains a benzoxazole ring substituted with a chlorine atom at the second position and a nitrile group at the fifth position. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1,3-benzoxazole-5-carbonitrile typically involves the cyclization of 2-aminophenol with appropriate reagents. One common method is the reaction of 2-aminophenol with chloroacetonitrile under basic conditions to form the benzoxazole ring. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the reaction mixture is heated to facilitate cyclization .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction conditions, higher yields, and reduced reaction times. The use of catalysts such as metal catalysts or ionic liquid catalysts can further enhance the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-1,3-benzoxazole-5-carbonitrile undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: The nitrile group can be reduced to form amines or other reduced products.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines are commonly used under mild to moderate heating conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are employed.

Major Products Formed

Nucleophilic substitution: Substituted benzoxazole derivatives with various functional groups.

Oxidation: Oxidized benzoxazole derivatives.

Reduction: Reduced benzoxazole derivatives with amine or other functional groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of 2-Chloro-1,3-benzoxazole-5-carbonitrile as a building block in the synthesis of programmed death-ligand 1 inhibitors, which are under clinical investigation for cancer treatment. These inhibitors aim to enhance the immune response against tumors by blocking the interaction between PD-L1 and its receptor PD-1 . The synthesis process has been optimized to be eco-friendly, utilizing mild conditions that minimize toxic waste, which is crucial for pharmaceutical applications.

1.2 Antimicrobial Properties

The compound has also demonstrated significant antimicrobial activity. Research indicates that it can effectively inhibit various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for selected bacterial strains are summarized in Table 1.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Escherichia coli | 32 µg/mL | 64 µg/mL |

| Staphylococcus aureus | 16 µg/mL | 32 µg/mL |

| Bacillus subtilis | 8 µg/mL | 16 µg/mL |

| Salmonella Enteritidis | 64 µg/mL | 128 µg/mL |

These findings suggest that the compound could be further explored for its potential use in treating infections caused by resistant bacterial strains.

Synthetic Applications

2.1 Synthesis of Benzoxazole Derivatives

The compound serves as an important precursor in the synthesis of various benzoxazole derivatives. Recent advancements have utilized different substrates and catalytic methods to create a variety of benzoxazole compounds efficiently. For instance, a notable method involves using strontium carbonate as a catalyst under solvent-free conditions, yielding high results with minimal environmental impact .

2.2 Nanocatalysis in Synthesis

Innovative synthetic strategies employing nanocatalysts have shown promise in enhancing reaction efficiency and product yield when synthesizing benzoxazole derivatives from 2-aminophenol and aldehydes. This approach not only improves the scalability of production but also aligns with green chemistry principles by reducing solvent use .

Biological Mechanism Insights

3.1 Mechanism of Action

The biological activity of this compound is attributed to its ability to interact with specific enzymes and proteins within microbial and cancerous cells. It has been observed to induce apoptosis in cancer cells by activating certain signaling pathways while inhibiting enzymes involved in DNA replication and repair. This dual action makes it a valuable candidate for therapeutic development.

3.2 Toxicity Studies

While exploring its therapeutic potential, toxicity studies have indicated that the compound exhibits dose-dependent effects in animal models. Low doses show minimal toxicity while effectively inhibiting tumor growth; however, higher doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity. Understanding these effects is crucial for determining safe therapeutic dosages.

Wirkmechanismus

The mechanism of action of 2-Chloro-1,3-benzoxazole-5-carbonitrile involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, receptor ligand, or modulator of biological pathways. The benzoxazole ring allows for efficient interaction with biological targets through π-π stacking, hydrogen bonding, and other non-covalent interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Amino-1,3-benzoxazole-5-carbonitrile

- 2-Methyl-1,3-benzoxazole-5-carbonitrile

- 2-Fluoro-1,3-benzoxazole-5-carbonitrile

Uniqueness

2-Chloro-1,3-benzoxazole-5-carbonitrile is unique due to the presence of the chlorine atom, which enhances its reactivity and allows for diverse chemical modifications. The nitrile group at the fifth position also provides additional sites for chemical reactions, making it a versatile compound for various applications .

Biologische Aktivität

2-Chloro-1,3-benzoxazole-5-carbonitrile is a heterocyclic compound with significant biological activity, making it a subject of interest in medicinal chemistry. This compound exhibits a range of biological effects, including antimicrobial, antitumor, antioxidant, antiviral, and anthelmintic properties. Below is a detailed examination of its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a benzoxazole ring substituted with a chlorine atom at the 2-position and a cyano group at the 5-position. This unique configuration enhances its reactivity and biological properties.

| Property | Details |

|---|---|

| Molecular Formula | C₈H₃ClN₂O |

| Molecular Weight | 182.57 g/mol |

| Chemical Class | Heterocyclic compound |

The biological activity of this compound is primarily attributed to its interactions with various enzymes and proteins. Key targets include:

- DNA Topoisomerases

- Protein Kinases

- Histone Deacetylases

- Cyclooxygenases

- Cholinesterases

These interactions can disrupt normal biochemical pathways, leading to potential therapeutic effects against various diseases.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various pathogens, including bacteria and fungi.

- Candida spp. : Studies indicate that derivatives of benzoxazole compounds have shown anti-Candida activity, with minimal inhibitory concentrations (MIC) as low as 16 µg/mL against resistant strains .

| Compound | Target Organism | MIC (µg/mL) | % Resistance |

|---|---|---|---|

| 5d | C. albicans | 16 | 100 |

| 5i | C. glabrata | 16 | 53.0 ± 3.5 |

Antitumor Activity

The compound has also been studied for its antitumor properties. It has been shown to induce apoptosis in cancer cells by altering cell signaling pathways and gene expression related to oxidative stress response.

Research indicates that several derivatives of benzoxazole exhibit selective cytotoxicity against cancer cells while sparing normal cells . The following table summarizes the findings from various studies:

| Cell Line | Effect | Reference |

|---|---|---|

| MCF-7 (Breast) | Cytotoxicity observed | Bernard et al., 2014 |

| A549 (Lung) | Induced apoptosis | Kumar et al., 2002 |

| HepG2 (Liver) | Selective toxicity | Reddy et al., 2016 |

Case Studies

-

Antifungal Activity Against Candida spp.:

A study evaluated the antifungal efficacy of various benzoxazole derivatives against Candida albicans and Candida glabrata. The results showed that certain derivatives had potent activity against azole-resistant strains, indicating potential for therapeutic applications in treating candidiasis . -

Antitumor Potential:

In vitro studies on cancer cell lines revealed that compounds derived from benzoxazole exhibited significant cytotoxic effects against multiple types of cancer cells, including breast and lung cancer cells. These findings support the potential use of these compounds in developing new anticancer therapies .

Eigenschaften

IUPAC Name |

2-chloro-1,3-benzoxazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClN2O/c9-8-11-6-3-5(4-10)1-2-7(6)12-8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXXCZHJSELQADZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)N=C(O2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001296052 | |

| Record name | 2-Chloro-5-benzoxazolecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001296052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114997-92-1 | |

| Record name | 2-Chloro-5-benzoxazolecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114997-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-benzoxazolecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001296052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.